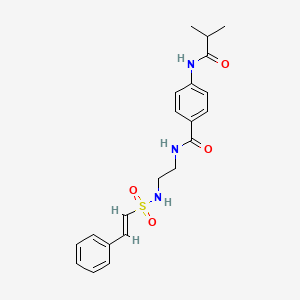

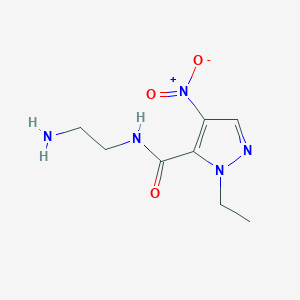

![molecular formula C20H13N3O3S B2507084 N-(4,5-二氢吖cenaphtho[5,4-d]thiazol-8-yl)-4-硝基苯甲酰胺 CAS No. 477325-68-1](/img/structure/B2507084.png)

N-(4,5-二氢吖cenaphtho[5,4-d]thiazol-8-yl)-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide" is a bioactive molecule that may have potential applications in medicinal chemistry due to its structural features. The presence of a nitrobenzamide moiety suggests that it could be involved in selective cytotoxicity under hypoxic conditions, similar to other nitrobenzamide derivatives studied for their antitumor properties . The compound's molecular architecture, which includes a thiazole ring, is often found in molecules with a variety of biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of related nitrobenzamide compounds typically involves the displacement of halogenated precursors with suitable nucleophiles, followed by further functionalization . For example, the synthesis of hypoxia-selective cytotoxins involves the displacement of a chloro group from methyl chlorodinitrobenzoates with diethanolamine, followed by mesylation and displacement with LiCl . Similarly, the synthesis of N-substituted indole-2-thiols from thiadiazole derivatives involves ring opening and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is crucial for their biological activity. For instance, the disposition of nitro groups in the molecule can significantly affect its cytotoxicity and selectivity . The crystal structure of a related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was determined by X-ray diffraction, revealing a monoclinic space group and stabilization by pi-pi conjugation and hydrogen bonding interactions . These structural insights are valuable for understanding the molecular interactions and stability of similar compounds.

Chemical Reactions Analysis

Nitrobenzamide derivatives undergo various chemical reactions, including reductive chemistry, which is central to their mechanism of action as hypoxia-selective cytotoxins . The reduction of nitro groups to amines or hydroxylamines is a key step that can be influenced by the presence of oxygen . Additionally, the reactivity of thiobenzamide derivatives with trifluoroacetic anhydride has been studied, leading to the formation of thiazoles . These reactions are important for the design of prodrugs and for understanding the metabolic pathways of these compounds in biological systems.

Physical and Chemical Properties Analysis

The physicochemical properties of nitrobenzamide derivatives, such as solubility, vapor pressure, and distribution coefficients, are essential for their pharmacokinetic profile . Experimental data on these properties can be obtained using methods like the inert gas transpiration method for vapor pressure measurement and the shake flask method for solubility determination . The thermodynamic functions of sublimation and transfer of these compounds have also been investigated, providing insights into their stability and behavior under different conditions .

科学研究应用

抗惊厥药的质量控制

研究集中于开发有前景的抗惊厥药的质量控制方法,包括1,3,4-噻二唑衍生物,与经典药物相比,这些衍生物已显示出潜力。IR、UV和NMR光谱等技术已被用于研究物理化学性质和光谱特征,确保该物质标准化用于医疗应用(I. Sych 等,2018)。

抗菌活性

已合成含有2-氨基-1,3-噻唑片段的新型磺酰胺,并评估了其对金黄色葡萄球菌和大肠杆菌等病原体的抗菌活性。在无溶剂条件下合成的途径突出了此类化合物的效率和生物应用潜力(Z. Rafiee Pour 等,2019)。

合成和亲电取代反应

通过缩合和随后的亲电取代反应合成相关化合物证明了这些分子的多功能性和反应性。此类研究有助于开发新的合成途径,并了解这些化合物的化学行为(A. Aleksandrov & M. Elchaninov,2017)。

属性

IUPAC Name |

4-nitro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-19(12-6-8-14(9-7-12)23(25)26)22-20-21-18-15-3-1-2-11-4-5-13(17(11)15)10-16(18)27-20/h1-3,6-10H,4-5H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITJPIHSNKMOCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

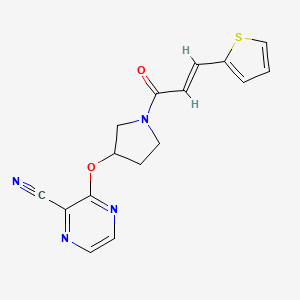

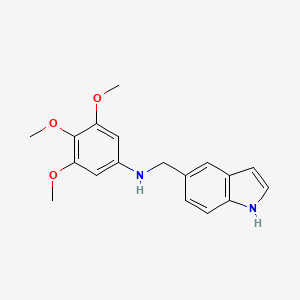

![N-(2-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2507005.png)

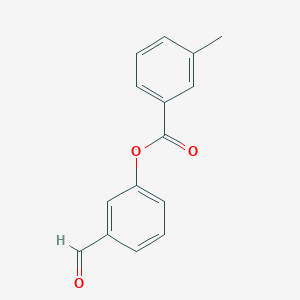

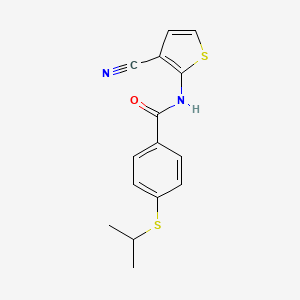

![2-Chloro-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2507006.png)

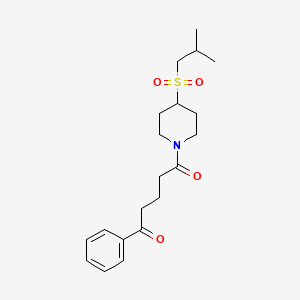

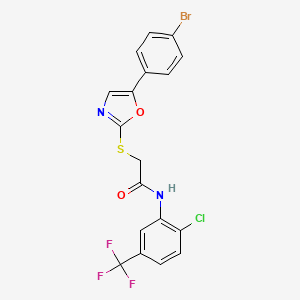

![N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2507015.png)

![2-(1H-indol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2507017.png)

![[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2507020.png)

![3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507024.png)